molecular formula C3H9O4P B155059 Propyl dihydrogen phosphate CAS No. 1623-06-9

Propyl dihydrogen phosphate

Cat. No.: B155059
CAS No.: 1623-06-9
M. Wt: 140.07 g/mol
InChI Key: MHZDONKZSXBOGL-UHFFFAOYSA-N
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Description

Propyl dihydrogen phosphate, also known as propyl phosphate, is an organic compound derived from phosphoric acid. It is a type of phosphate ester, which are compounds formed by the reaction of phosphoric acid with alcohols. These esters are significant in various biochemical processes and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

H3PO4+C3H7OHC3H7OPO3H2+H2O\text{H}_3\text{PO}_4 + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_3\text{H}_7\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} H3​PO4​+C3​H7​OH→C3​H7​OPO3​H2​+H2​O

Industrial Production Methods: In industrial settings, the production of phosphoric acid esters often involves the reaction of phosphorus pentoxide (P4O10) with alcohols under controlled conditions. For monopropyl ester, the reaction is carried out with propanol, maintaining the temperature below 50°C to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: Propyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically involves water and an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) as catalysts.

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Produces phosphoric acid and propanol.

    Substitution: Produces various substituted phosphates depending on the nucleophile used.

Mechanism of Action

The mechanism by which phosphoric acid, monopropyl ester exerts its effects involves its ability to form stable complexes with metal ions and participate in phosphorylation reactions. These interactions are crucial in various biochemical pathways, including energy transfer and signal transduction . The ester can also act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Properties

IUPAC Name

propyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9O4P/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZDONKZSXBOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10862717
Record name Phosphoric acid, monopropyl ester
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Molecular Weight

140.07 g/mol
Source PubChem
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CAS No.

1623-06-9
Record name Propyl dihydrogen phosphate
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Record name Phosphoric acid, monopropyl ester
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Record name Propyl dihydrogen phosphate
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Record name Propyl dihydrogen phosphate
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